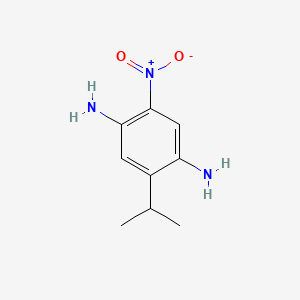
4-Amino-3-nitro-6-isopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-nitro-6-isopropylaniline is an aromatic amine with the molecular formula C9H13N3O2. This compound is characterized by the presence of an amino group, a nitro group, and an isopropyl group attached to a benzene ring. It is a derivative of aniline, which is widely used in the chemical and biological industries for the production of dyes, pesticides, and antioxidants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitro-6-isopropylaniline typically involves a multi-step process starting from benzeneThe final step involves the reduction of the nitro group to an amino group .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which is more efficient and scalable. The reaction conditions often include the use of palladium or platinum catalysts under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-nitro-6-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-nitro-6-isopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of 4-Amino-3-nitro-6-isopropylaniline involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components, thereby exerting its effects .
Comparación Con Compuestos Similares
4-Aminoaniline: Lacks the nitro and isopropyl groups, making it less reactive.
4-Nitroaniline: Lacks the amino and isopropyl groups, making it more reactive.
4-Isopropylaniline: Lacks the nitro and amino groups, making it more stable.
Uniqueness: 4-Amino-3-nitro-6-isopropylaniline is unique due to the presence of all three functional groups (amino, nitro, and isopropyl) on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
82856-97-1 |
|---|---|
Fórmula molecular |
C9H13N3O2 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
2-nitro-5-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)6-3-8(11)9(12(13)14)4-7(6)10/h3-5H,10-11H2,1-2H3 |
Clave InChI |
ABOWOWSCERRWAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1N)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
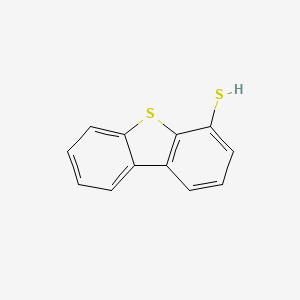
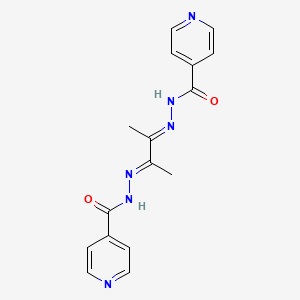
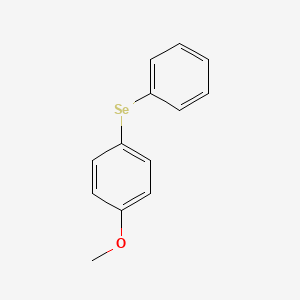
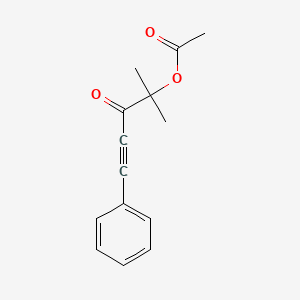
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
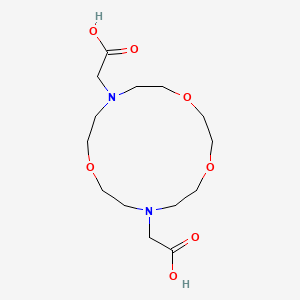
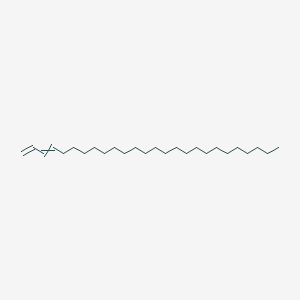
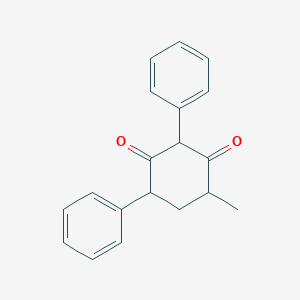

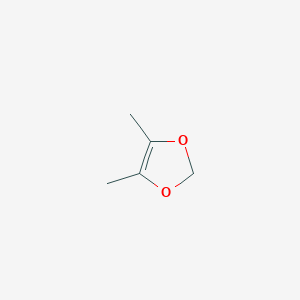
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
